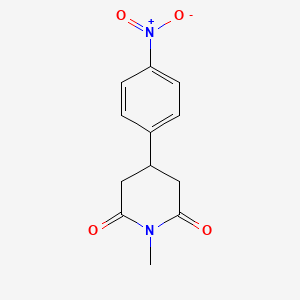

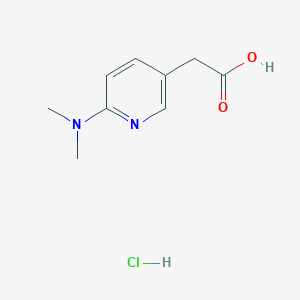

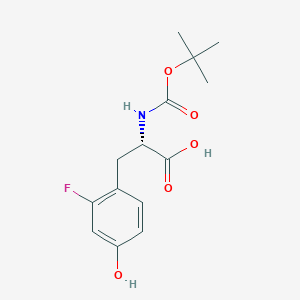

![molecular formula C34H20O4S4 B8139915 4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzaldehyde](/img/structure/B8139915.png)

4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzaldehyde

Übersicht

Beschreibung

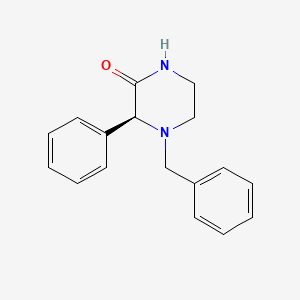

4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzaldehyde is a useful research compound. Its molecular formula is C34H20O4S4 and its molecular weight is 620.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications : A study by Inoue and Tamura (1986) on a related compound, the 3,3′-tetramethylene-bridged 4-methylthiazolium salt, demonstrated its catalytic function in reducing diphenyl disulphide and lipoamide to thiols, and o-methylbenzaldehyde to methyl o-methylbenzoate, suggesting potential applications in catalysis (Inoue & Tamura, 1986).

Material Synthesis and Applications : Voss et al. (2003) synthesized 4,4′,7,7′-tetraalkoxy-5,5'-diaminoindigotins, related to the queried compound, noting their value for technical applications, synthetic purposes, and analytical studies, indicating a wide range of possible uses in materials science (Voss et al., 2003).

Heterogeneous Catalysis : A 2021 study by Chai et al. found that a material synthesized using a related compound showed promising activity as a heterogeneous catalyst in the transesterification of glycerol with dialkyl carbonate, along with good recyclability, suggesting applications in green chemistry and catalysis (Chai et al., 2021).

Electronic Device Applications : Hafeez et al. (2019) discussed the potential of synthesized bis-aldehyde monomers and their electrically conductive polyazomethines, derived from a similar compound, for use in electronic devices, highlighting their significance in the field of electronics and materials science (Hafeez et al., 2019).

Chemosensor Applications : In a study by EL-Mahdy et al. (2020), a highly fluorescent covalent organic framework (COF) derived from a related compound functioned as a chemosensor for hydrogen chloride in solution, demonstrating exceptional sensitivity and rapid response, indicating potential applications in chemical sensing and environmental monitoring (EL-Mahdy et al., 2020).

Eigenschaften

IUPAC Name |

4-[2-[4,5-bis(4-formylphenyl)-1,3-dithiol-2-ylidene]-5-(4-formylphenyl)-1,3-dithiol-4-yl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H20O4S4/c35-17-21-1-9-25(10-2-21)29-30(26-11-3-22(18-36)4-12-26)40-33(39-29)34-41-31(27-13-5-23(19-37)6-14-27)32(42-34)28-15-7-24(20-38)8-16-28/h1-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLELZGCAYDJDTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=C(SC(=C3SC(=C(S3)C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O)S2)C6=CC=C(C=C6)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H20O4S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

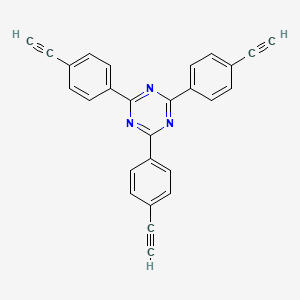

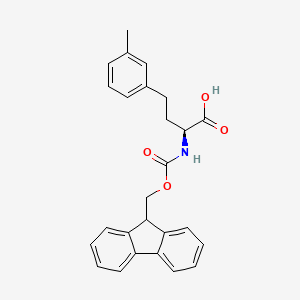

![[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 6-nitro-](/img/structure/B8139921.png)